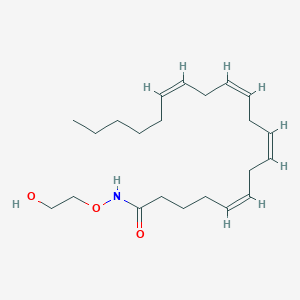

N-arachidonoyl-O-(2-hydroxyethyl)hydroxylamine

描述

花生四烯酰乙醇酰胺: 是一种生物活性脂质介质,属于脂肪酸乙醇酰胺家族。它是花生四烯酸和乙醇胺的衍生物,以其在各种生理过程中的作用而闻名。这种化合物也被称为大麻素,它来源于梵文单词“ananda”,意思是极乐或喜悦。 花生四烯酰乙醇酰胺是一种内源性大麻素神经递质,它与体内的内源性大麻素受体结合,影响疼痛、情绪、食欲和记忆 .

准备方法

合成路线和反应条件: 花生四烯酰乙醇酰胺的合成通常涉及花生四烯酸与乙醇胺的反应。一种常用的方法是使用脂肪酶作为催化剂的酶促合成。该过程从富含花生四烯酸的油中提取游离脂肪酸开始。然后通过尿素夹杂和硝酸银溶液分馏富集花生四烯酸。富集的花生四烯酸在己烷中与乙醇胺反应,使用 Novozym 435 脂肪酶作为催化剂。 这会导致高产率和高纯度花生四烯酰乙醇酰胺的形成 .

工业生产方法: 花生四烯酰乙醇酰胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以实现高产率和高纯度。使用天然油作为酰基供体和混合溶剂作为反应介质可以提高合成的效率。 然后通过结晶过程纯化产品,以获得高纯度花生四烯酰乙醇酰胺 .

化学反应分析

反应类型: 花生四烯酰乙醇酰胺会发生各种化学反应,包括:

氧化: 这种反应涉及向化合物中添加氧气,导致形成氧化衍生物。

还原: 这种反应涉及去除氧气或添加氢气,导致形成化合物的还原形式。

取代: 这种反应涉及用另一个官能团替换一个官能团,导致形成取代衍生物。

常用试剂和条件:

氧化: 常用试剂包括过氧化氢和氧气。反应通常在温和条件下进行。

还原: 常用试剂包括硼氢化钠和氢气。反应通常在受控条件下进行,以防止过度还原。

取代: 常用试剂包括卤素和亲核试剂。反应条件根据进行的具体取代而异。

主要形成的产品:

氧化: 花生四烯酰乙醇酰胺的氧化衍生物。

还原: 花生四烯酰乙醇酰胺的还原形式。

取代: 具有各种官能团的取代衍生物

科学研究应用

Chemistry

- Model Compound : N-arachidonoyl-O-(2-hydroxyethyl)hydroxylamine serves as a model compound for studying the behavior of fatty acid ethanolamides and their interactions with other molecules. This is crucial for understanding lipid signaling in biological systems.

Biology

- Cellular Signaling : The compound is studied for its role in cellular signaling pathways, particularly those involving cannabinoid receptors. It has been shown to mediate effects on gastrointestinal motility and anxiety.

- Physiological Processes : Research indicates that it influences food intake by promoting the release of orexigenic beta-endorphin from hypothalamic neurons.

Medicine

- Therapeutic Potential : The compound has potential applications in treating various conditions such as:

- Pain Management : Its ability to modulate pain through CB1 receptor activation suggests it could be beneficial in chronic pain conditions.

- Anxiety Disorders : Animal studies have indicated anxiolytic effects without the psychotropic side effects typical of direct cannabinoid agonists.

- Neurodegenerative Diseases : Given its role in neuroprotection and inflammation modulation, it may offer therapeutic benefits in neurodegenerative disorders .

Industry

- Bioactive Properties : this compound is utilized in the production of lubricants, surfactants, and cosmetics due to its unique bioactive properties that enhance product performance.

In Vitro Studies

Laboratory studies have demonstrated that this compound acts as an agonist on human recombinant TRPV1 channels, enhancing intracellular calcium concentrations in HEK293 cells. This suggests its involvement in sensory signaling pathways related to pain perception.

Animal Models

In vivo studies using rodent models have highlighted the anxiolytic effects of this compound. These findings support its potential use in treating anxiety disorders while minimizing psychotropic effects typically associated with cannabinoids .

作用机制

花生四烯酰乙醇酰胺通过与内源性大麻素受体(特别是 CB1 和 CB2 受体)结合发挥其作用,这些受体分布在整个中枢神经系统和免疫细胞中。结合后,它激活这些受体,导致各种信号通路的调节。这种激活导致疼痛、情绪、食欲和记忆的调节。 该化合物也被脂肪酸酰胺水解酶 (FAAH) 水解,该酶通过将其转化为游离花生四烯酸和乙醇胺来终止其生物活性 .

相似化合物的比较

花生四烯酰乙醇酰胺在脂肪酸乙醇酰胺中是独一无二的,因为它具有特定的结构和生物活性。类似的化合物包括:

油酰乙醇酰胺: 以其在食欲调节和脂质代谢中的作用而闻名。

棕榈酰乙醇酰胺: 以其抗炎和神经保护作用而闻名。

硬脂酰乙醇酰胺: 以其抗炎特性和在疼痛管理方面的潜在治疗应用而闻名。

这些化合物具有相似的结构特征,但在其特定的脂肪酸链和生物活性方面有所不同。 花生四烯酰乙醇酰胺因其对内源性大麻素受体的高亲和力和其广泛的生理效应而脱颖而出 .

生物活性

N-arachidonoyl-O-(2-hydroxyethyl)hydroxylamine (also referred to as Oxy-Arachidonoyl Ethanolamide) is a bioactive lipid mediator derived from arachidonic acid and ethanolamine. This compound has garnered attention due to its significant interactions with the endocannabinoid system, particularly its action on cannabinoid receptors.

Target Receptors

The primary target of this compound is the Cannabinoid receptor 1 (CB1) . This receptor is crucial for mediating various physiological effects associated with cannabinoids, including modulation of pain, mood, appetite, and memory.

Biochemical Pathways

Upon binding to CB1, this compound influences several biochemical pathways. It is known to reduce cyclic AMP levels and induce the release of orexigenic beta-endorphin from hypothalamic POMC neurons, thereby promoting food intake. Additionally, it has been shown to affect mitochondrial respiration depending on the dose of the agonist used.

Pharmacological Profile

Affinity and Potency

this compound exhibits a high affinity for CB1 receptors with Ki values of 0.07 µM for human CB1 and 0.18 µM for human CB2 receptors. This potency suggests its potential as a therapeutic agent in conditions where modulation of the endocannabinoid system is beneficial.

Cellular Effects

The compound has demonstrated various cellular effects, including:

- Modulation of gastrointestinal motility

- Influence on anxiety and chronic pain

- Effects on memory loss and catalepsy

These effects are mediated through complex interactions with cellular signaling pathways .

Case Studies and Experimental Data

-

In vitro Studies

Laboratory studies have shown that this compound acts as an agonist on human recombinant TRPV1 channels, enhancing intracellular calcium concentrations in HEK293 cells. This indicates its role in sensory signaling pathways related to pain perception. -

Animal Models

In vivo studies have indicated that compounds similar to this compound can exert anxiolytic effects in rodent models. These studies highlight the potential for this compound in treating anxiety disorders without the psychotropic effects commonly associated with direct cannabinoid receptor agonists .

Comparative Analysis

| Compound Name | Target Receptor | Ki Value (µM) | Biological Effects |

|---|---|---|---|

| This compound | CB1 | 0.07 | Modulates pain, appetite, memory |

| Anandamide | CB1 | 0.05 | Endogenous cannabinoid with similar effects |

| Palmitoylethanolamide | CB2 | 0.15 | Anti-inflammatory effects |

This table illustrates the comparative affinities and biological effects of this compound relative to other known cannabinoids.

属性

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(2-hydroxyethoxy)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-26-21-20-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMKTCMIIFBOGG-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。